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Executive Summary
LAS190792, also known as AZD8999, is a novel inhaled long-acting dual-pharmacology

molecule that functions as both a muscarinic receptor antagonist (MABA) and a β2-

adrenoceptor agonist. Developed for the treatment of chronic respiratory diseases such as

Chronic Obstructive Pulmonary Disease (COPD), LAS190792 combines two clinically validated

bronchodilator mechanisms in a single molecule. This approach aims to provide enhanced

bronchodilation and symptom relief compared to monotherapies. This technical guide provides

a comprehensive overview of the discovery and development of LAS190792, detailing its

preclinical pharmacological profile, the methodologies of key experiments, and its progression

into clinical evaluation.

Introduction: The Rationale for a MABA
Chronic obstructive pulmonary disease (COPD) is characterized by persistent airflow limitation,

which is typically progressive and associated with an enhanced chronic inflammatory response

in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone

of symptomatic management for COPD. The two primary classes of bronchodilators are β2-

adrenoceptor agonists (LABAs) and muscarinic receptor antagonists (LAMAs). While both are

effective, they act via different signaling pathways to induce relaxation of the airway smooth

muscle.
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The development of a single molecule with dual MABA activity, such as LAS190792,

represents a rational approach to maximizing bronchodilation. By simultaneously inhibiting the

bronchoconstrictor effects of acetylcholine on muscarinic receptors and stimulating the

bronchodilatory β2-adrenergic receptors, MABAs are expected to provide superior efficacy and

potentially a more convenient treatment regimen for patients.[1]

Preclinical Discovery and Pharmacology
LAS190792 was identified through a drug discovery program aimed at developing a potent and

long-acting MABA with a favorable safety profile. The preclinical development of LAS190792
involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

Mechanism of Action
LAS190792 exerts its therapeutic effect through two distinct mechanisms of action on airway

smooth muscle cells:

Muscarinic Receptor Antagonism: LAS190792 is a potent antagonist of the M3 muscarinic

receptor, which is the primary muscarinic receptor subtype mediating bronchoconstriction in

the human airway. By blocking the binding of acetylcholine to M3 receptors, LAS190792
prevents the associated increase in intracellular calcium and subsequent smooth muscle

contraction.

β2-Adrenoceptor Agonism: LAS190792 is also a potent agonist of the β2-adrenergic

receptor. Activation of β2-adrenoceptors on airway smooth muscle cells leads to the

stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate

(cAMP), and subsequent activation of protein kinase A. This cascade of events results in the

phosphorylation of various target proteins, leading to smooth muscle relaxation and

bronchodilation.

The dual activity of LAS190792 is intended to provide a synergistic effect on airway relaxation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.researchgate.net/publication/318468117_Pharmacological_preclinical_characterization_of_LAS190792_a_novel_inhaled_bifunctional_muscarinic_receptor_antagonist_b_2_-adrenoceptor_agonist_MABA_molecule
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/product/b11935823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholinergic Pathway

Adrenergic Pathway

Acetylcholine

M3 Receptor

Binds

PLC Activation IP3 & DAG ↑ Intracellular Ca²⁺ Bronchoconstriction

LAS190792
(Antagonist)

β2 Receptor Adenylyl CyclaseActivates ↑ cAMP PKA Activation Bronchodilation

LAS190792
(Agonist)

Click to download full resolution via product page

Dual Signaling Pathways of LAS190792

In Vitro Pharmacology
The in vitro pharmacological profile of LAS190792 was assessed through a series of receptor

binding and functional assays.

Radioligand binding assays were conducted to determine the affinity of LAS190792 for various

muscarinic and adrenergic receptor subtypes. The results demonstrated that LAS190792 is a

potent antagonist at the human M3 receptor and a potent agonist at the human β2-

adrenoceptor.[2] The compound also exhibited selectivity for the β2-adrenoceptor over β1- and

β3-adrenoceptors.
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Receptor Subtype Assay Type Parameter LAS190792 Value

Human M3 Binding pIC50 8.8

Human β2 Binding - High Affinity

Human β1 Binding - Lower Affinity

Human β3 Binding - Lower Affinity

Table 1: In Vitro

Receptor Binding

Profile of LAS190792

The functional activity of LAS190792 was evaluated in isolated tissue preparations. In guinea

pig tracheal strips, LAS190792 demonstrated potent relaxant activity on spontaneous tone and

on contractions induced by electrical field stimulation.[2] The antimuscarinic activity of

LAS190792 was confirmed in the presence of the β-blocker propranolol, while its β2-agonist

activity was assessed in tissues with spontaneous tone.[2]

Tissue
Preparation

Assay Type Parameter
LAS190792
Value

Batefenterol
Value

Isolated Guinea

Pig Trachea

(spontaneous

tone)

Relaxation pEC50 9.6
Similar to LABA

compounds

Electrically

Stimulated

Human Bronchus

Antimuscarinic

Activity (in

presence of

propranolol)

pIC50 8.3 7.9

Table 2: In Vitro

Functional

Activity of

LAS190792

In Vivo Pharmacology
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The in vivo efficacy and safety of LAS190792 were investigated in animal models. In a study

using dogs, nebulized LAS190792 was shown to inhibit acetylcholine-induced

bronchoconstriction.[2] The compound exhibited a sustained duration of action with a half-life of

13.3 hours and was associated with minimal cardiac effects, indicating a good safety margin.[2]

Clinical Development
Following promising preclinical results, LAS190792 advanced into clinical development to

evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT02059434)
A Phase I, randomized, placebo-controlled, two-part study was conducted to assess single

ascending doses of inhaled LAS190792.

Part 1: This part of the study evaluated single ascending doses of LAS190792 in male

subjects with mild persistent asthma.

Part 2: This part was a 5-way crossover, single-dose study in male and female subjects with

moderate to severe COPD. The study compared two doses of LAS190792 with placebo,

indacaterol, and tiotropium.

The primary objectives of the study were to assess the safety and tolerability of LAS190792
and to evaluate its bronchodilatory effect.

Patient Population: Part 1 included male subjects aged 18-50 with mild asthma. Part 2

included male and female subjects aged 40 and older with moderate to severe COPD.

Interventions: Inhaled LAS190792 at various dose levels, placebo, indacaterol, and

tiotropium.

Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The primary

pharmacodynamic endpoint was the change from baseline in forced expiratory volume in

one second (FEV1).
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Secondary Outcome Measures: Pharmacokinetic parameters of LAS190792, including

Cmax, Tmax, and AUC.

Publicly available information on the detailed quantitative results of this Phase I trial is limited.

High-level summaries indicate that single inhaled doses of LAS190792 were well-tolerated in

subjects with mild asthma and moderate to severe COPD. The bronchodilatory effects of

LAS190792 were observed, and the study supported the continued development of the

compound.

Experimental Protocols
Detailed, step-by-step protocols for the key experiments are often proprietary. However, based

on the published literature, the following sections outline the general methodologies employed

in the preclinical evaluation of LAS190792.

Radioligand Binding Assays
Objective: To determine the binding affinity of LAS190792 for muscarinic and adrenergic

receptor subtypes.

General Protocol:

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO

cells transfected with human M3 or β2 receptors) are prepared by homogenization and

centrifugation.

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic

receptors, [3H]-CGP12177 for β-adrenergic receptors) is incubated with the cell

membranes in the presence of increasing concentrations of LAS190792.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.
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Data Analysis: The concentration of LAS190792 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-

Prusoff equation.

Isolated Guinea Pig Trachea Relaxation Assay
Objective: To assess the functional relaxant activity of LAS190792 on airway smooth muscle.

General Protocol:

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ

baths containing a physiological salt solution, maintained at 37°C and aerated with 95%

O2/5% CO2.

Contraction: A stable contractile tone is induced, either spontaneously or by electrical field

stimulation.

Drug Addition: Cumulative concentrations of LAS190792 are added to the organ bath.

Measurement: Changes in isometric tension are recorded using a force transducer.

Data Analysis: The concentration of LAS190792 that produces 50% of the maximal

relaxation (EC50) is calculated.

In Vivo Dog Bronchoconstriction Model
Objective: To evaluate the in vivo efficacy and duration of action of LAS190792 in a relevant

animal model.

General Protocol:

Animal Preparation: Anesthetized and ventilated dogs are used. Airway resistance is

continuously monitored.

Drug Administration: LAS190792 is administered via nebulization.

Bronchoconstriction Challenge: At various time points after drug administration,

bronchoconstriction is induced by an intravenous injection of acetylcholine.
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Measurement: The increase in airway resistance is measured.

Data Analysis: The inhibitory effect of LAS190792 on the acetylcholine-induced

bronchoconstriction is calculated as a percentage of the baseline response. The duration

of action is determined by assessing the effect over time.

Drug Development Workflow
The discovery and development of a novel therapeutic like LAS190792 typically follows a

structured pipeline, from initial concept to clinical evaluation.
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Conclusion
LAS190792 is a promising MABA that has demonstrated a potent dual mechanism of action in

preclinical studies, leading to its advancement into clinical trials. Its ability to combine

muscarinic antagonism and β2-adrenoceptor agonism in a single molecule offers the potential

for improved bronchodilation and patient convenience in the management of COPD and other

respiratory diseases. Further clinical investigation is necessary to fully elucidate its therapeutic

potential and establish its place in the treatment landscape for chronic respiratory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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